![molecular formula C17H17ClN2O3 B451004 4-chloro-N'-[4-methoxy-3-(methoxymethyl)benzylidene]benzohydrazide](/img/structure/B451004.png)
4-chloro-N'-[4-methoxy-3-(methoxymethyl)benzylidene]benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N’-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}benzohydrazide is an organic compound with the molecular formula C16H17ClN2O3 It is a derivative of benzohydrazide and contains both chloro and methoxy functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 4-methoxy-3-(methoxymethyl)benzaldehyde. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from a suitable solvent, such as methanol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further improve the reproducibility and quality of the final product .
化学反应分析
Types of Reactions
4-chloro-N’-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted benzohydrazide derivatives.
科学研究应用
4-chloro-N’-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}benzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including the development of new drugs and pharmaceuticals.
作用机制
The mechanism of action of 4-chloro-N’-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes, receptors, or nucleic acids, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter the expression of specific genes by interacting with DNA .
相似化合物的比较
4-chloro-N’-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}benzohydrazide can be compared with other similar compounds, such as:
4-chloro-N’-{(E)-[4-methoxyphenyl]methylidene}benzohydrazide: Lacks the methoxymethyl group, which may result in different chemical and biological properties.
4-chloro-N’-{(E)-[4-methoxy-3-(methyl)phenyl]methylidene}benzohydrazide: Contains a methyl group instead of a methoxymethyl group, leading to variations in reactivity and activity.
4-chloro-N’-{(E)-[4-methoxy-3-(hydroxymethyl)phenyl]methylidene}benzohydrazide: Has a hydroxymethyl group, which can influence its solubility and interaction with biological targets.
属性
分子式 |
C17H17ClN2O3 |
|---|---|
分子量 |
332.8g/mol |
IUPAC 名称 |
4-chloro-N-[(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C17H17ClN2O3/c1-22-11-14-9-12(3-8-16(14)23-2)10-19-20-17(21)13-4-6-15(18)7-5-13/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+ |
InChI 键 |
HZYCIDUHAKNDRU-VXLYETTFSA-N |
SMILES |
COCC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Cl)OC |
手性 SMILES |
COCC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Cl)OC |
规范 SMILES |
COCC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


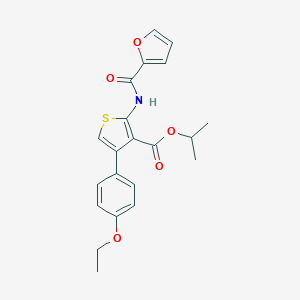
![4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'~1~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B450927.png)
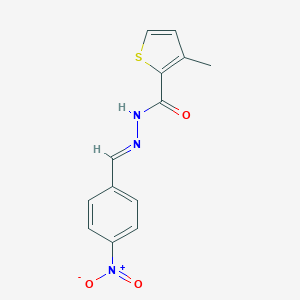
![N'-[(E)-biphenyl-4-ylmethylidene]-5-bromothiophene-2-carbohydrazide](/img/structure/B450929.png)
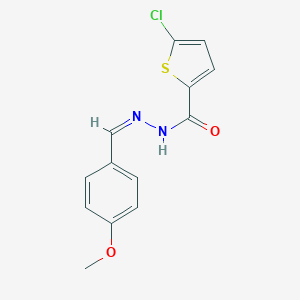
![5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(3,4-DICHLOROBENZYL)-2-FURAMIDE](/img/structure/B450931.png)
![5-chloro-N-[1-(3,4-dimethylphenyl)ethyl]-2-nitrobenzamide](/img/structure/B450932.png)
![2-methyl-3-nitro-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide](/img/structure/B450933.png)
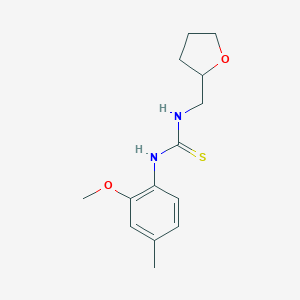
![4-chloro-N'-{[5-({4-nitrophenoxy}methyl)-2-furyl]methylene}benzohydrazide](/img/structure/B450936.png)
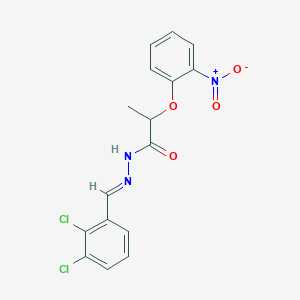
![2-chloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-nitrobenzamide](/img/structure/B450940.png)
![N-(4-{N-[(2-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-4-fluorobenzamide](/img/structure/B450942.png)
![Methyl 2-[(tetrahydro-2-furanylcarbonyl)amino]benzoate](/img/structure/B450943.png)
